molecular formula C21H18N2O5S B4296794 4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B4296794
M. Wt: 410.4 g/mol
InChI Key: CNEAINCFEWGLJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of an amine with benzoyl chloride under basic conditions to form the benzoylamino group.

    Construction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable electrophile.

    Attachment of the Isoindole Moiety: The isoindole moiety is introduced through a condensation reaction between a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)tetrahydro-3-thienyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

4-(Benzoylamino)tetrahydro-3-thienyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The tetrahydrothiophene ring and isoindole moiety may contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzoylamino)tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
  • 4-(Phenylcarbonylamino)thiolan-3-yl 4-(1,3-dioxobenzo[c]azolin-2-yl)butanoate

Uniqueness

4-(Benzoylamino)tetrahydro-3-thienyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzamidothiolan-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-18(10-23-20(26)14-8-4-5-9-15(14)21(23)27)28-17-12-29-11-16(17)22-19(25)13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAINCFEWGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
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4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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